
Coelenterazin cp
Übersicht
Beschreibung
Coelenterazine cp is a naturally occurring fluorescent molecule that is found in several species of marine bioluminescent organisms. It is a member of the coelenterazine family of compounds, which are commonly used as light-emitting probes in biological research. Coelenterazine cp has a wide range of applications in the field of molecular biology, including imaging, tracking, and quantification of cellular processes.
Wissenschaftliche Forschungsanwendungen
Bioassays ohne optische Kontamination
Coelenterazin cp-Analoga wurden so konzipiert, dass sie bestimmte Luciferasen selektiv beleuchten, wodurch sich spektrale Überlappungen verhindern lassen, die normalerweise durch die gleichzeitige Aktivierung mehrerer Luciferasen verursacht werden . Diese einzigartige Biolumineszenzplattform bietet ein großes Potenzial für die spezifische und hochdurchsatzfähige Bildgebung mehrerer optischer Messwerte in Bioassays ohne optische Kontamination .
Biolumineszenzbildgebung
this compound wird häufig in der Biolumineszenzbildgebung (BLI) verwendet. Biolumineszenz, das von der enzymkatalysierten oxidativen Reaktion erzeugte Licht, ist eine leistungsstarke bildgebende Modalität zur Überwachung biologischer Phänomene sowohl in vitro als auch in vivo .
Calcium-Bildgebung
this compound-Produkte haben breite Anwendungen in der Calcium-Bildgebung . Calcium-Bildgebung ist eine Technik, die in der Neurowissenschaft verwendet wird, um das Feuern von Neuronen zu beobachten, indem die Auswirkungen von Calciumioneneinstrom gemessen werden, die die Aktionspotentiale des Neurons ausmachen.
Diagnostische Immunoassays
this compound wird auch in diagnostischen Immunoassays verwendet . Immunoassays sind biochemische Tests, die das Vorhandensein oder die Konzentration einer Substanz in Lösungen messen, die oft eine komplexe Mischung von Substanzen enthalten.
Hochdurchsatz-Drogen-Screening
this compound wird im Hochdurchsatz-Drogen-Screening eingesetzt . Hochdurchsatz-Screening ist eine Methode für wissenschaftliche Experimente, die insbesondere in der Medikamentenentwicklung verwendet wird und für die Bereiche Biologie und Chemie relevant ist.
Reporter-Assay-Komponente
this compound wurde als Komponente des Coelenterazin-Reagenzes im Reporter-Assay verwendet . Reporter-Assays werden in der Molekularbiologie verwendet, um die Genexpression zu untersuchen.
7. Reinigung von Renilla-Luciferase-markiertem Annexin V this compound wurde bei der Reinigung von Renilla-Luciferase-markiertem Annexin V verwendet . Annexin V ist ein zelluläres Protein, das bei der Apoptose-Detektion verwendet wird.
8. Evaluierung der Aktivität von Aequorin in Escherichia coli this compound wurde bei der Evaluierung der Aktivität von Aequorin in Escherichia coli verwendet . Aequorin ist ein lumineszierendes Protein aus der Qualle Aequorea victoria.
Wirkmechanismus
Target of Action
Coelenterazine cp, a derivative of the naturally occurring coelenterazine , primarily targets various luciferases such as Renilla luciferase (Rluc), Gaussia luciferase (Gluc), and photoproteins including aequorin and obelia . These targets play a crucial role in bioluminescence, a phenomenon where light is produced by a chemical reaction within an organism .
Mode of Action
The mode of action of Coelenterazine cp involves its interaction with these luciferases and photoproteins. When bound to these proteins, Coelenterazine cp is oxidized in the presence of molecular oxygen, producing a high-energy intermediate . This oxidation process results in the emission of blue light, with a peak emission wavelength of approximately 450-480 nm . The intensity of the emitted light is reportedly 15 times higher than that of native coelenterazine .
Biochemical Pathways
The biochemical pathway of Coelenterazine cp is closely tied to the process of bioluminescence. The compound adopts a Y-shaped conformation, enabling the deprotonated imidazopyrazinone component to attack O2 via a radical charge-transfer mechanism . This reaction is catalyzed by the corresponding luciferase in biological systems . The oxidation of Coelenterazine cp leads to the production of an excited coelenteramide product .
Pharmacokinetics
It is known that coelenterazine cp is soluble in methanol or ethanol, but insoluble in dmso . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of Coelenterazine cp’s action is the emission of blue light when it is oxidized . This bioluminescence is used extensively in various biological processes, both in vitro and in vivo . It is particularly useful in the study of intracellular calcium , as the aequorin complex, which includes Coelenterazine cp, emits light when bound to calcium ions .
Action Environment
The action of Coelenterazine cp can be influenced by environmental factors. For instance, the compound undergoes slow oxidation in the presence of atmospheric oxygen . Therefore, it is recommended to store Coelenterazine cp in an inert gas environment, away from light, to maintain its stability . Furthermore, the pH of the environment can affect the stability of Coelenterazine cp, as it degrades quickly in alkaline conditions .
Safety and Hazards
Zukünftige Richtungen
Optical techniques, such as bioluminescence and fluorescence, are emerging as powerful new modalities for molecular imaging in disease and therapy . Combining innovative molecular biology and chemistry, researchers have developed optical methods for imaging a variety of cellular and molecular processes in vivo, including protein interactions, protein degradation, and protease activity . Coelenterazine-dependent luciferases have been successfully applied in various biological research areas, which confirms them to be a powerful analytical tool .
Biochemische Analyse
Biochemical Properties
Coelenterazine cp interacts with various enzymes and proteins. It is the substrate of many luciferases such as Renilla reniformis luciferase (Rluc), Gaussia luciferase (Gluc), and photoproteins, including aequorin, and obelin . All these proteins catalyze the oxidation of Coelenterazine cp, a reaction that results in the emission of light .
Cellular Effects
Coelenterazine cp influences cell function through its role in bioluminescence. It is freely permeant to cell membranes, facilitating the reconstitution of the aequorin complex in vivo . The bioluminescence activity of Coelenterazine cp with Gaussia luciferase (GLuc) showed a significantly higher activity in comparison with Renilla luciferase .
Molecular Mechanism
The mechanism of action of Coelenterazine cp involves the oxidation of the molecule. When three Ca2+ ions bind to the aequorin complex, Coelenterazine cp is oxidized to coelenteramide, with a concomitant release of carbon dioxide and blue light . This reaction is catalyzed by various luciferases .
Temporal Effects in Laboratory Settings
Coelenterazine cp exhibits stability over time in laboratory settings. It undergoes slow oxidation in the presence of atmospheric oxygen . Therefore, it is recommended to store these products desiccated at -20°C and protected from light .
Metabolic Pathways
Coelenterazine cp is involved in the metabolic pathway of bioluminescence. It is oxidized to coelenteramide in the presence of molecular oxygen, a reaction catalyzed by various luciferases
Transport and Distribution
Coelenterazine cp is freely permeant to cell membranes, which facilitates its distribution within cells and tissues
Eigenschaften
IUPAC Name |
8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c29-19-9-5-17(6-10-19)14-22-25(31)28-15-23(18-7-11-20(30)12-8-18)26-21(24(28)27-22)13-16-3-1-2-4-16/h5-12,15-16,29-31H,1-4,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLMZJSGNQTCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376336 | |
| Record name | Coelenterazine cp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123437-25-2 | |
| Record name | Coelenterazine cp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



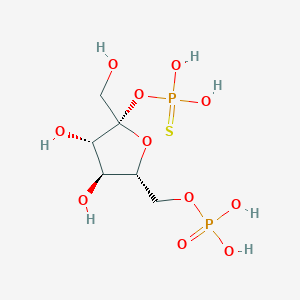


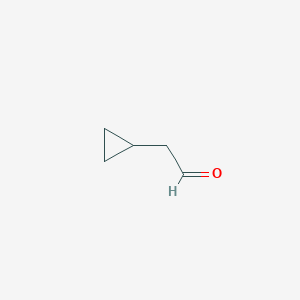

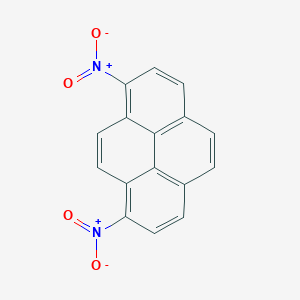
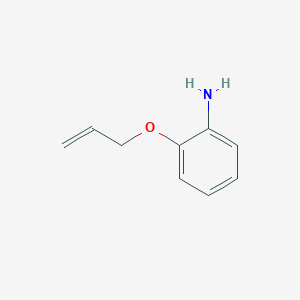
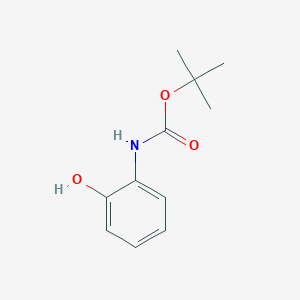


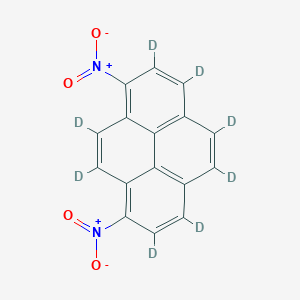

![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
